![molecular formula C32H46Cl2F3N3O2S B1673470 氟奋乃静癸酸盐二盐酸盐 CAS No. 2376-65-0](/img/structure/B1673470.png)
氟奋乃静癸酸盐二盐酸盐
描述
Fluphenazine decanoate dihydrochloride is a long-acting antipsychotic medication belonging to the phenothiazine class. It is primarily used in the management of chronic psychoses such as schizophrenia. This compound is a derivative of fluphenazine, designed to provide prolonged therapeutic effects, making it suitable for patients who require long-term neuroleptic therapy .
科学研究应用
Pharmacological Profile
Chemical Structure and Mechanism of Action
Fluphenazine decanoate dihydrochloride has the molecular formula and a molecular weight of 591.8 g/mol. The compound acts primarily on the central nervous system (CNS), exerting its therapeutic effects through dopamine receptor antagonism, particularly at D2 receptors, although the exact mechanisms remain incompletely understood .
Dosage and Administration
Fluphenazine decanoate is administered via intramuscular or subcutaneous injection. Initial doses typically range from 12.5 mg to 25 mg, with maintenance doses adjusted based on patient response. The duration of effect can last several weeks, making it suitable for patients requiring consistent therapeutic levels without daily dosing .
Management of Schizophrenia
Fluphenazine decanoate is primarily indicated for the treatment of schizophrenia, particularly in patients who may have difficulty adhering to daily oral medication regimens. Clinical studies have demonstrated that patients receiving fluphenazine decanoate show lower relapse rates compared to those on placebo or oral fluphenazine hydrochloride .
Long-Term Treatment
The long-acting formulation allows for less frequent dosing, which can enhance compliance and stability in chronic cases. Studies indicate that fluphenazine decanoate can effectively maintain symptom control for up to four weeks after a single injection .
Reduced Movement Disorders
Compared to other antipsychotics, fluphenazine decanoate has been associated with fewer movement disorders (extrapyramidal symptoms), making it a preferable option for some patients .
Case Study: Efficacy in Chronic Schizophrenia
A multicenter study involving chronic schizophrenia patients demonstrated that switching from oral fluphenazine hydrochloride to fluphenazine decanoate resulted in sustained symptom control with fewer reported side effects related to movement disorders .
Study on Injection Frequency
A comparative study assessed the efficacy of administering fluphenazine decanoate every two weeks versus every six weeks. Both regimens showed similar effectiveness in controlling symptoms, suggesting flexibility in treatment protocols based on patient needs .
Adverse Effects and Considerations
While generally effective, fluphenazine decanoate is not without risks. Common adverse effects include sedation, akinesia, and potential cardiovascular issues. Monitoring is crucial, especially during initial dosing and when adjusting treatment plans .
作用机制
Target of Action
Fluphenazine decanoate dihydrochloride primarily targets the dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and reward.
Mode of Action
Fluphenazine decanoate dihydrochloride acts as an antagonist at the dopaminergic D1 and D2 receptors . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, working memory, and learning .
Biochemical Pathways
The antagonistic action of fluphenazine decanoate dihydrochloride on dopaminergic receptors affects several biochemical pathways. It depresses the release of hypothalamic and hypophyseal hormones, which can influence various physiological processes, including basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Pharmacokinetics
The pharmacokinetics of fluphenazine decanoate dihydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of fluphenazine when taken orally is about 2.7% . The elimination half-life of fluphenazine decanoate, when administered intramuscularly, is between 7 to 10 days . It is excreted through urine and feces .
Result of Action
The antagonistic action of fluphenazine decanoate dihydrochloride on dopaminergic receptors results in various molecular and cellular effects. It can affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . It is used in the management of manifestations of psychotic disorders .
Action Environment
The action, efficacy, and stability of fluphenazine decanoate dihydrochloride can be influenced by various environmental factors. For instance, smoking can affect the clearance of fluphenazine in psychiatric inpatients . Furthermore, up to 40% of those on long-term phenothiazines, including fluphenazine, may have mildly abnormal liver function tests .
生化分析
Biochemical Properties
Fluphenazine decanoate dihydrochloride acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also depresses the release of hypothalamic and hypophyseal hormones . This interaction affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Cellular Effects
Fluphenazine decanoate dihydrochloride has various effects on cells. It can cause uncontrolled muscle movements, extreme drowsiness, strange dreams, blurred vision, painful or difficult urination, severe constipation, stomach pain, bloating, and jaundice . It can also lead to a serious movement disorder that may not be reversible, especially with high doses or long-term use .
Molecular Mechanism
The molecular mechanism of action of fluphenazine decanoate dihydrochloride is primarily related to its ability to block dopamine receptors . It inhibits the D1 and D2 receptors, which are part of the dopaminergic system in the brain . This inhibition affects various physiological processes, including basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Temporal Effects in Laboratory Settings
The basic effects of fluphenazine decanoate appear to be no different from those of fluphenazine hydrochloride, with the exception of duration of action . The esterification of fluphenazine markedly prolongs the drug’s duration of effect without unduly attenuating its beneficial action .
Dosage Effects in Animal Models
Adverse extrapyramidal effects may occur in horses given fluphenazine decanoate . These effects appear to be unpredictable and may be severe and life-threatening .
Metabolic Pathways
Fluphenazine decanoate dihydrochloride is metabolized extensively by aromatic hydroxylation, S- and N-oxidation, N-desalkylation, and glucuronidation .
Transport and Distribution
Fluphenazine decanoate dihydrochloride is given by injection into a muscle or under the skin . The dosage is based on the patient’s medical condition and response to treatment . It is usually administered every 4 to 6 weeks .
Subcellular Localization
The subcellular localization of fluphenazine decanoate dihydrochloride is primarily at the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It is believed to depress the reticular activating system, affecting various physiological processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fluphenazine decanoate dihydrochloride involves the esterification of fluphenazine with decanoic acid. The reaction typically occurs in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting ester is then converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of fluphenazine decanoate dihydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in sterile conditions to meet pharmaceutical standards .
化学反应分析
Types of Reactions
Fluphenazine decanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenothiazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenothiazine derivatives
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used in the treatment of psychoses.
Thioridazine: A phenothiazine antipsychotic with similar therapeutic effects.
Perphenazine: A phenothiazine derivative with antipsychotic properties
Uniqueness
Fluphenazine decanoate dihydrochloride is unique due to its long-acting nature, which allows for less frequent dosing compared to other antipsychotics. This characteristic makes it particularly beneficial for patients who have difficulty adhering to a regular medication schedule .
生物活性
Fluphenazine decanoate dihydrochloride is a long-acting antipsychotic medication primarily used in the management of schizophrenia. It is a derivative of fluphenazine, a phenothiazine antipsychotic, and acts primarily as a dopamine D2 receptor antagonist. This article explores its biological activity, pharmacodynamics, clinical efficacy, and potential side effects based on diverse sources.
- Molecular Formula : C₃₂H₄₆Cl₂F₃N₃O₂S
- Molecular Weight : 664.69 g/mol
- CAS Number : 2376-65-0
Fluphenazine decanoate exerts its effects by blocking dopamine D2 receptors in the central nervous system (CNS), which is crucial for its antipsychotic properties. The esterification with decanoate prolongs its duration of action compared to oral formulations, allowing for less frequent dosing and improved patient compliance.
In Vitro Studies
Fluphenazine decanoate has demonstrated various biological activities:
- Dopamine Receptor Inhibition : It effectively inhibits dopamine D2 receptors, which is essential for its role in treating psychosis.
- Antiparasitic Activity : In human fibroblast cell cultures, it exhibits activity against Toxoplasma gondii with an IC50 value of 1.7 mM .
In Vivo Studies
Animal studies have provided insights into the pharmacological effects of fluphenazine decanoate:
- Behavioral Modulation : In Cebus apella monkeys, administration of fluphenazine decanoate at doses of 0.22 mg/kg followed by 0.33 mg/kg intramuscularly reduced aggressive behavior over an extended treatment period .
- Induction of Tardive Dyskinesia : In rats, doses of 25 mg/kg administered six times over 24 weeks induced mouth movements, serving as a model for human tardive dyskinesia .
- Endocrine Effects : A study showed that doses of 1 to 3 mg/kg/day in adult male rats resulted in hyperprolactinemia and suppression of gonadotropins, indicating potential antifertility effects .
Clinical Efficacy
A systematic review involving 73 randomized controlled trials with 4870 participants assessed the efficacy of fluphenazine decanoate in treating schizophrenia:
- Relapse Rates : Compared to placebo, fluphenazine decanoate significantly reduced relapse rates in one long-term study (RR 0.35) but showed no significant differences in mortality or overall relapse rates across other studies .
- Movement Disorders : It produced fewer general movement disorders compared to oral antipsychotics, although overall effects were similar to other depot formulations .
Case Studies
- Long-term Treatment Outcomes :
- Dose Reduction Strategies :
Side Effects and Considerations
While fluphenazine decanoate is effective for managing schizophrenia, it is associated with several side effects:
- Extrapyramidal Symptoms (EPS) : Patients may experience movement disorders due to dopamine blockade.
- Hyperprolactinemia : Increased prolactin levels can lead to sexual dysfunction and gynecomastia.
- Sedation and Hypotension : Although less sedating than some phenothiazines, caution is advised due to potential hypotensive effects .
属性
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44F3N3O2S.2ClH/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35;;/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIYWOFSPALWMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46Cl2F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2376-65-0 | |
Record name | Fluphenazine decanoate dihydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9G3XK83YS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。